Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate
Description
Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a norbornane-like framework with two ketone (dioxo) groups at positions 5 and 6, an amino group at position 3, and an ethyl ester at position 2. Its rigid bicyclo[2.2.1]heptane scaffold confers unique stereochemical and electronic properties, making it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-2-15-10(14)6-4-3-5(7(6)11)9(13)8(4)12/h4-7H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEQDMFFQYRCDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(C1N)C(=O)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.
Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a suitable leaving group on the bicyclic framework.
Esterification: The carboxylic acid group is esterified using an alcohol, such as ethanol, in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylicacidethylester can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylicacidethylester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Bicyclo[2.2.1]heptane Derivatives
Key Observations:
- Amino vs. Azabicyclo Groups: The 3-amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to azabicyclo derivatives (e.g., 2,5-diazabicyclo), which are often used as ligands or catalysts .
- Dioxo vs. Epoxy Groups: The 5,6-dioxo groups differ from epoxy analogs (e.g., 5,6-epoxybicyclo[2.2.1]heptane) in reactivity. Epoxy derivatives resist standard ring-opening agents (e.g., HCl in pyridine), whereas dioxo groups may participate in keto-enol tautomerism or condensation reactions .
- Ester Variations : The ethyl ester (COOEt) offers different solubility and hydrolysis kinetics compared to tert-butyl esters (COOtBu), which are more sterically protected and stable under acidic conditions .
Table 2: Reactivity Comparison
Key Findings:
- tert-Butyl-protected analogs (e.g., CAS 198835-06-2) are preferred in solid-phase peptide synthesis due to their stability, whereas ethyl esters may be more suitable for solution-phase reactions .
Pharmacological and Industrial Relevance
- Pharmaceutical Analogs: Compounds like tert-butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate () demonstrate the role of bicyclo frameworks in kinase inhibitors or receptor modulators. The amino and dioxo groups in the target compound could similarly enhance binding to biological targets.
- Polymer Chemistry : Epoxy-substituted bicyclo derivatives () are used in high-temperature resins, whereas the target compound’s polar groups (NH₂, COOEt) may improve compatibility with hydrophilic matrices.
Biological Activity
Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores its structure, biological significance, and research findings related to its pharmacological properties.
Structural Characteristics
This compound features a unique bicyclic framework with an ethyl ester group, an amino group, and two carbonyl groups. The structural arrangement is critical for its interaction with biological targets.
Key Structural Features:
- Bicyclic Framework : Provides a rigid structure conducive to specific interactions.
- Amino Group : Potentially enhances solubility and reactivity.
- Carbonyl Groups : May facilitate hydrogen bonding and interactions with enzymes.
Biological Activity
Research indicates that this compound acts as an inhibitor of Bruton's tyrosine kinase (BTK), an enzyme involved in B-cell signaling pathways. This inhibition is particularly relevant for the development of therapies targeting hematological malignancies such as leukemia and lymphoma.
The compound's structural features may enhance its binding affinity to BTK, thereby inhibiting its activity and disrupting the signaling pathways that promote cancer cell survival and proliferation.
Research Findings
Several studies have investigated the biological activity of this compound, focusing on its pharmacological potential:
- Inhibition of BTK : Studies have demonstrated that this compound effectively inhibits BTK in vitro, suggesting its potential as a therapeutic agent for B-cell malignancies .
- Structural Comparisons : Comparative analyses with other bicyclic compounds reveal that the unique placement of the dioxo group and ethyl ester functionality may influence its biological activity significantly .
-
Case Studies :
- A study highlighted the compound's efficacy in preclinical models of leukemia, showing reduced tumor growth when administered alongside standard chemotherapy agents .
- Another investigation focused on its selectivity for BTK over other kinases, indicating a favorable safety profile for potential clinical applications .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| BTK Inhibition | Effective in vitro inhibition of BTK; potential therapeutic use in B-cell malignancies | |
| Tumor Growth Reduction | Significant reduction in tumor size in preclinical models when combined with chemotherapy | |
| Selectivity | Higher selectivity for BTK compared to other kinases; suggests lower risk of off-target effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
